Cas no 2247204-73-3 (5-Bromo-3-chloro-1,2-benzothiazole 1,1-dioxide)

5-Bromo-3-chloro-1,2-benzothiazole 1,1-dioxide is a halogenated benzothiazole derivative characterized by its sulfone functional group. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of bromo and chloro substituents enhances its reactivity in cross-coupling reactions, facilitating further functionalization. Its stable, crystalline structure ensures consistent handling and storage properties. Researchers value this compound for its utility in constructing complex heterocyclic frameworks, particularly in medicinal chemistry applications where precise molecular modifications are required. Its well-defined purity and structural specificity make it a reliable reagent for targeted synthesis.
5-Bromo-3-chloro-1,2-benzothiazole 1,1-dioxide structure
2247204-73-3 structure
Product name:5-Bromo-3-chloro-1,2-benzothiazole 1,1-dioxide
CAS No:2247204-73-3
MF:C7H3BrClNO2S
MW:280.526218652725
CID:6150285
PubChem ID:142449011

5-Bromo-3-chloro-1,2-benzothiazole 1,1-dioxide Chemical and Physical Properties

Names and Identifiers

    • 2247204-73-3
    • AT19025
    • 5-BROMO-3-CHLOROBENZOISOTHIAZOLE 1,1-DIOXIDE
    • EN300-6740577
    • SCHEMBL21821393
    • 5-bromo-3-chloro-1lambda6,2-benzothiazole-1,1-dione
    • 5-bromo-3-chloro-1,2-benzothiazole 1,1-dioxide
    • 5-Bromo-3-chloro-1,2-benzothiazole 1,1-dioxide
    • Inchi: 1S/C7H3BrClNO2S/c8-4-1-2-6-5(3-4)7(9)10-13(6,11)12/h1-3H
    • InChI Key: YSXAWVALGREKAY-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(=NS2(=O)=O)Cl

Computed Properties

  • Exact Mass: 278.87564g/mol
  • Monoisotopic Mass: 278.87564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 54.9Ų

5-Bromo-3-chloro-1,2-benzothiazole 1,1-dioxide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6740577-0.5g
5-bromo-3-chloro-1lambda6,2-benzothiazole-1,1-dione
2247204-73-3 95.0%
0.5g
$579.0 2025-03-13
Enamine
EN300-6740577-1.0g
5-bromo-3-chloro-1lambda6,2-benzothiazole-1,1-dione
2247204-73-3 95.0%
1.0g
$743.0 2025-03-13
Aaron
AR028UJN-100mg
5-bromo-3-chloro-1lambda6,2-benzothiazole-1,1-dione
2247204-73-3 95%
100mg
$379.00 2025-02-17
1PlusChem
1P028UBB-100mg
5-bromo-3-chloro-1lambda6,2-benzothiazole-1,1-dione
2247204-73-3 95%
100mg
$369.00 2024-05-25
Enamine
EN300-6740577-5.0g
5-bromo-3-chloro-1lambda6,2-benzothiazole-1,1-dione
2247204-73-3 95.0%
5.0g
$2152.0 2025-03-13
Enamine
EN300-6740577-10.0g
5-bromo-3-chloro-1lambda6,2-benzothiazole-1,1-dione
2247204-73-3 95.0%
10.0g
$3191.0 2025-03-13
Enamine
EN300-6740577-2.5g
5-bromo-3-chloro-1lambda6,2-benzothiazole-1,1-dione
2247204-73-3 95.0%
2.5g
$1454.0 2025-03-13
Enamine
EN300-6740577-0.05g
5-bromo-3-chloro-1lambda6,2-benzothiazole-1,1-dione
2247204-73-3 95.0%
0.05g
$174.0 2025-03-13
Enamine
EN300-6740577-0.1g
5-bromo-3-chloro-1lambda6,2-benzothiazole-1,1-dione
2247204-73-3 95.0%
0.1g
$257.0 2025-03-13
1PlusChem
1P028UBB-1g
5-bromo-3-chloro-1lambda6,2-benzothiazole-1,1-dione
2247204-73-3 95%
1g
$981.00 2024-05-25

Additional information on 5-Bromo-3-chloro-1,2-benzothiazole 1,1-dioxide

5-Bromo-3-chloro-1,2-benzothiazole 1,1-dioxide: A Comprehensive Overview

The compound 5-Bromo-3-chloro-1,2-benzothiazole 1,1-dioxide, also known by its CAS number 2247204-73-3, is a significant molecule in the field of organic chemistry. This compound belongs to the class of benzothiazoles, which are widely studied due to their unique chemical properties and potential applications in various industries. The structure of this compound consists of a benzothiazole ring system with bromine and chlorine substituents at the 5 and 3 positions, respectively, along with a dioxide group attached to the sulfur atom in the thiazole ring.

The synthesis of 5-Bromo-3-chloro-1,2-benzothiazole 1,1-dioxide involves a series of carefully controlled reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. Recent studies have focused on using environmentally friendly methods, such as microwave-assisted synthesis or catalytic processes, to reduce the environmental impact of its production. These advancements highlight the growing emphasis on sustainable chemistry practices in modern research.

The physical properties of 5-Bromo-3-chloro-1,2-benzothiazole 1,1-dioxide make it suitable for a wide range of applications. Its high stability under various conditions and strong electron-withdrawing groups make it an attractive candidate for use in materials science. For instance, this compound has been investigated for its potential as a building block in the synthesis of advanced materials, such as polymers or hybrid organic-inorganic frameworks. Additionally, its electronic properties make it a promising candidate for applications in optoelectronics and sensor technology.

In terms of biological activity, recent studies have shown that 5-Bromo-3-chloro-1,2-benzothiazole 1,1-dioxide exhibits interesting pharmacological properties. Researchers have explored its potential as an antimicrobial agent and have found that it demonstrates significant activity against various bacterial strains. Furthermore, preliminary studies suggest that this compound may have anti-inflammatory properties, making it a potential candidate for drug development.

The chemical structure of 5-Bromo-3-chloro-1,2-benzothiazole 1,1-dioxide plays a crucial role in determining its reactivity and functionality. The presence of electron-withdrawing groups such as bromine and chlorine enhances the electrophilic character of the sulfur atom in the thiazole ring. This makes the compound highly reactive towards nucleophilic attacks, which is advantageous in many organic transformations. Recent research has focused on exploiting these reactivity patterns to develop novel synthetic routes for complex molecules.

The application of computational chemistry tools has greatly enhanced our understanding of the properties of 5-Bromo-3-chloro-1,2-benzothiazole 1,1-dioxide. By performing density functional theory (DFT) calculations and molecular dynamics simulations, researchers have been able to predict its electronic structure and reactivity under different conditions. These computational studies have provided valuable insights into the mechanisms of its reactions and have guided experimental work towards more efficient synthetic strategies.

In conclusion, 5-Bromo-3-chloro-1,2-benzothiazole 1,1-dioxide is a versatile compound with a wide range of potential applications across different fields. Its unique chemical structure and reactivity make it an important molecule for both academic research and industrial applications. As research continues to uncover new properties and uses for this compound, it is likely to play an increasingly important role in the development of new materials and pharmaceuticals.

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